3-amino-5-fluoro-N,N-dimethylbenzamide
Overview
Description
3-Amino-5-fluoro-N,N-dimethylbenzamide is a chemical compound with the formula C9H11FN2O and a molecular weight of 182.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN©C(=O)C1=CC(=CC(=C1)F)N . This indicates that the compound contains a benzamide core with a fluorine atom and an amino group attached to the benzene ring, and a dimethylamino group attached to the carbonyl carbon .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- 3-amino-5-fluoro-N,N-dimethylbenzamide is a compound synthesized through various chemical processes, demonstrating its significance in synthetic chemistry. For instance, the synthesis of related compounds like 2-Amino-5-chloro-N,3-dimethylbenzamide involves processes such as chlorination, oxidation, and ammonolysis, showcasing the compound's relevance in the development of fine chemicals (Zhang Zho, 2014).
Applications in Biological Studies
- In the realm of biology, compounds similar to this compound are used in the synthesis of amino acid ester derivatives, which have been found to exhibit antitumor activities. For example, derivatives containing 5-fluorouracil were synthesized and tested for their inhibitory effects against cancer cells, such as leukaemia HL-60 and liver cancer BEL-7402 (J. Xiong et al., 2009).
Fluorophore Development in Protein Studies
- Derivatives of this compound also play a critical role in developing fluorophores for studying protein structures and interactions. For instance, dansylalanine, a fluorescent amino acid, was genetically encoded into proteins for monitoring their unfolding in the presence of specific chemicals, highlighting the compound's utility in advanced protein research (D. Summerer et al., 2006).
Pharmaceutical Research
- In pharmaceutical research, structurally related compounds have been synthesized as potential antiarrhythmic agents. Compounds such as 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide have shown efficacy in prolonging the effective refractory period of isolated rabbit atria, indicating the potential therapeutic applications of this compound derivatives in cardiovascular medicine (D. Yung et al., 1972).
Safety and Hazards
properties
IUPAC Name |
3-amino-5-fluoro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGAVXJRJPEFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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